1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone
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Overview
Description
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.233 g/mol It is known for its unique structure, which includes a hydroxy group and three methyl groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products
Oxidation: Formation of 4-hydroxy-2,3,5-trimethylbenzoic acid.
Reduction: Formation of 1-(4-hydroxy-2,3,5-trimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4,5-Trimethylphenyl)ethanone: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61405-64-9 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-6-5-10(9(4)12)7(2)8(3)11(6)13/h5,13H,1-4H3 |
InChI Key |
NNNLSKHYASLBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C(=O)C |
Origin of Product |
United States |
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